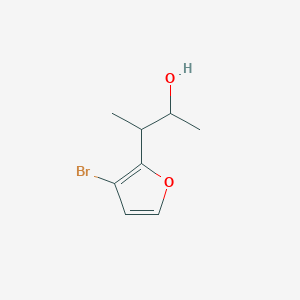

3-(3-Bromofuran-2-yl)butan-2-ol

Description

Properties

Molecular Formula |

C8H11BrO2 |

|---|---|

Molecular Weight |

219.08 g/mol |

IUPAC Name |

3-(3-bromofuran-2-yl)butan-2-ol |

InChI |

InChI=1S/C8H11BrO2/c1-5(6(2)10)8-7(9)3-4-11-8/h3-6,10H,1-2H3 |

InChI Key |

VYYDJDWNONKDTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CO1)Br)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Bromofuran 2 Yl Butan 2 Ol and Analogous Structures

Advanced Strategies for Furan (B31954) Ring Construction

The synthesis of the furan moiety is central to the production of a vast array of chemical compounds. Modern organic synthesis has yielded numerous strategies for furan ring construction, moving beyond classical methods to include sophisticated catalytic systems that offer high degrees of control and efficiency. These advanced strategies are crucial for accessing polysubstituted furans with specific substitution patterns. hud.ac.ukresearchgate.net

Feist–Benary Synthesis and Paal–Knorr Condensation in Furan Formation

Two of the most fundamental and enduring methods for furan synthesis are the Feist-Benary synthesis and the Paal-Knorr condensation. These reactions represent classical approaches to the construction of the furan ring from acyclic precursors.

The Feist–Benary synthesis , first reported by Franz Feist and Erich Bénary in the early 20th century, is a condensation reaction between an α-halo ketone and a β-dicarbonyl compound, typically catalyzed by a base like ammonia (B1221849) or pyridine (B92270). wikipedia.orgchemeurope.comwikipedia.org The mechanism initiates with the deprotonation of the β-dicarbonyl compound to form an enolate. wikipedia.org This enolate then attacks the carbonyl group of the α-halo ketone. wikipedia.orgquimicaorganica.org Subsequent cyclization via nucleophilic displacement of the halide and a final dehydration step yields the substituted furan. wikipedia.orgwikipedia.org An enantioselective variation of this reaction has been developed using chiral auxiliaries derived from cinchona alkaloids. chemeurope.com

The Paal–Knorr furan synthesis , independently discovered by Carl Paal and Ludwig Knorr in 1884, is a straightforward and widely used method that involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The reaction can be carried out with protic acids (e.g., sulfuric acid, hydrochloric acid) or Lewis acids, often in the presence of a dehydrating agent. alfa-chemistry.comresearchgate.net The mechanism proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. wikipedia.orgalfa-chemistry.com The resulting hemiacetal undergoes dehydration to form the aromatic furan ring. wikipedia.org Mechanistic studies have revealed that the reaction rate can be influenced by the stereochemistry of the starting diketone, suggesting a concerted process rather than one involving a simple enol intermediate. wikipedia.orgorganic-chemistry.org

| Reaction Name | Starting Materials | Reagents/Catalysts | Product | Citations |

| Feist–Benary Synthesis | α-Halo ketone, β-Dicarbonyl compound | Base (e.g., Ammonia, Pyridine) | Substituted Furan | wikipedia.orgchemeurope.comambeed.com |

| Paal–Knorr Condensation | 1,4-Dicarbonyl compound | Acid catalyst (Protic or Lewis), Dehydrating agent | Substituted Furan | wikipedia.orgalfa-chemistry.comorganic-chemistry.org |

Transition-Metal-Catalyzed Approaches to Substituted Furans

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including furans. These methods often provide access to complex furan structures under mild conditions with high efficiency and selectivity, overcoming some limitations of classical methods. hud.ac.ukresearchgate.netmendeley.com Catalysts based on palladium, copper, and gold are particularly prominent in modern furan synthesis.

Palladium catalysts are exceptionally versatile for constructing furan rings. Various strategies have been developed, including the cyclization of functionalized acyclic precursors and cross-coupling reactions to build complexity onto a pre-formed ring or as part of the ring-forming step. researchgate.net

Palladium(II)-mediated oxidative cyclization of α-hydroxyenones can produce furan-3(2H)-one derivatives. sigmaaldrich.com Another powerful technique involves the palladium-catalyzed coupling of organohalides with 1,2-allenyl ketones, which proceeds through an intramolecular nucleophilic attack on a π-allyl-Pd(II) intermediate to furnish polysubstituted furans. acs.org Domino reactions, where multiple bond-forming events occur in a single pot, have also been developed. For instance, a diastereoselective dearomatization/cross-coupling cyclization between N-arylacyl indoles and (E)-β-chlorovinyl ketones yields furan-containing indolines. acs.org Furthermore, palladium catalysis enables the synthesis of highly substituted polyalkyl furans through sequential Michael-Heck reactions between functionalized (Z)-β-halo allylic alcohols and activated alkynes. nih.gov C-H activation is another modern palladium-catalyzed strategy, allowing for the direct annulation of cyclic 1,3-diketones with various alkenes to form furan derivatives. rsc.org

Copper catalysis offers a cost-effective and efficient alternative for furan synthesis. nih.govacs.org Copper-mediated annulation of alkyl ketones with α,β-unsaturated carboxylic acids provides a direct route to 2,3,5-trisubstituted furans. nih.govacs.org This method has been extended to a catalytic version using a copper salt under ambient air, where water plays a crucial role. rsc.org

Copper(I) salts are effective in catalyzing the cycloisomerization of alkynyl ketones to produce 2-monosubstituted and 2,5-disubstituted furans, a method that tolerates both acid- and base-labile functional groups. researchgate.net A notable application is the strain-driving cycloisomerization of allenyl ketones bearing a cyclopropyl (B3062369) moiety. The in situ generated, highly reactive furan-fused cyclobutenes undergo annulative fragmentation with terminal ynones, yielding a variety of functionalized furans through a sequence involving a Diels-Alder/retro-Diels-Alder reaction. nih.govacs.org Copper(II) catalysts have been employed in enantioselective syntheses, promoting the intramolecular heterocyclization of 2-(1-alkynyl)-2-alkene-1-ones followed by a highly enantioselective nucleophile attack. acs.org Radical pathways have also been harnessed, such as the copper(I)-catalyzed radical addition of acetophenones to electron-deficient alkynes, which proceeds via direct C(sp³)–H bond functionalization. organic-chemistry.org

Gold catalysts, particularly cationic gold(I) species, exhibit strong π-Lewis acidity, making them highly effective at activating alkynes and allenes for nucleophilic attack by oxygen functionalities. nih.gov This property has been exploited in numerous furan synthesis methodologies.

A prominent strategy is the dehydrative cyclization of heteroatom-substituted propargylic alcohols, which can produce furans rapidly and in high yields under open-flask conditions with very low catalyst loadings. acs.org Gold catalysts also enable intermolecular cascade reactions. For example, a combination of triazole-gold (TA-Au) and copper catalysts facilitates a one-pot, three-step cascade involving a propargyl alcohol and an alkyne to give di-, tri-, and tetrasubstituted furans. organic-chemistry.orgacs.orgnih.gov Gold-catalyzed rearrangements are also powerful tools. Ynenyl allyl ethers can be rearranged into polysubstituted furans via a transformation proposed to involve a Claisen-type rearrangement, which allows for the creation of quaternary centers under mild conditions. nih.gov Cascade reactions initiated by gold catalysis can lead to complex heterocyclic systems; for instance, a domino reaction involving two regioselective cyclizations and a subsequent hetero-Diels–Alder reaction has been used to synthesize novel furopyran derivatives. nih.gov

| Metal Catalyst | Synthetic Strategy | Precursors | Key Features | Citations |

| Palladium | Oxidative Cyclization, Cross-Coupling, C-H Activation | α-Hydroxyenones, Allenyl ketones, 1,3-Diketones, Alkenes | Versatile, good for complex structures, domino reactions | sigmaaldrich.comacs.orgnih.govrsc.org |

| Copper | Annulation, Cycloisomerization, Radical Addition | Alkyl ketones, α,β-Unsaturated acids, Alkynyl/Allenyl ketones | Cost-effective, regio-defined, enantioselective options | researchgate.netnih.govnih.govacs.orgacs.orgorganic-chemistry.org |

| Gold | Dehydrative Cyclization, Cascade Reactions, Rearrangements | Propargylic alcohols, Ynenyl ethers, Alkynes | Mild conditions, high efficiency, low catalyst loading, activates C-C multiple bonds | nih.govacs.orgorganic-chemistry.orgnih.gov |

Organocatalytic and Metal-Free Furan Synthesis

In the drive towards more sustainable and economical chemistry, organocatalytic and metal-free synthetic routes have gained significant attention. nih.govorganic-chemistry.org These methods avoid the use of potentially toxic and expensive transition metals while still providing efficient access to furan derivatives.

A novel metal-free approach involves the base-catalyzed reaction of α-hydroxy ketones and cyano compounds to produce tetrasubstituted furans. This method proceeds under mild conditions and introduces valuable amino and cyano functional groups. nih.gov Another straightforward, metal-free strategy is a base-promoted domino reaction of β-keto compounds with vinyl dichlorides. Using a base like cesium carbonate in DMSO, this reaction yields 2,3-disubstituted and 2,3,5-trisubstituted furans from readily available starting materials. organic-chemistry.orgfigshare.com Transition-metal-free intramolecular cyclization of 2-ynylphenols, catalyzed by a base, has also been developed for the synthesis of 2-substituted benzo[b]furans. rsc.org

Organocatalysis has been successfully applied to the enantioselective synthesis of furan derivatives. One such methodology utilizes a one-pot reaction cascade involving the organocatalytic epoxidation or aziridination of α,β-unsaturated aldehydes, followed by a Feist-Bénary type reaction with 1,3-dicarbonyl compounds to furnish electron-poor 2-hydroxyalkyl- and 2-aminoalkyl furans with high stereoselectivity. acs.org

Regioselective Bromination of Furan Rings

The introduction of a bromine atom at a specific position on the furan ring is a critical step in the synthesis of the target compound. This requires a nuanced understanding of furan's reactivity and the methods to control the site of electrophilic attack.

Furan is an electron-rich, five-membered aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS). pearson.comchegg.com Its reactivity is significantly higher than that of benzene (B151609), allowing reactions to proceed under much milder conditions. chegg.comchemicalbook.com The oxygen atom in the ring donates electron density through resonance, activating the ring towards electrophiles. pearson.com

The mechanism of EAS in furan involves the attack of an electrophile to form a positively charged intermediate known as a sigma complex or arenium ion. pearson.com There are two possible sites for electrophilic attack: C2 (or C5) and C3 (or C4). Attack at the C2 position is strongly favored because the resulting carbocation is more stable, being delocalized over three resonance structures. chemicalbook.com In contrast, attack at the C3 position yields a less stable intermediate with only two resonance contributors. chemicalbook.com Consequently, electrophilic substitution on an unsubstituted furan ring occurs almost exclusively at the C2 position. chemicalbook.commatanginicollege.ac.in

| Property | Furan | Benzene |

| Relative Reactivity in EAS | 6 x 10¹¹ times faster | 1 |

| Resonance Energy | 18 kcal/mol | 36 kcal/mol |

| Preferred Site of Substitution | C2 | N/A |

| Reason for Selectivity | Greater stability of the C2-attack intermediate (3 resonance structures) | N/A |

This table summarizes the key differences in electrophilic aromatic substitution (EAS) between furan and benzene, highlighting the high reactivity and inherent regioselectivity of the furan ring. chemicalbook.com

Achieving substitution at the less-favored C3 position requires strategies that override the intrinsic C2 selectivity. Direct bromination of furan with reagents like bromine (Br₂) in dioxane typically yields 2-bromofuran (B1272941) or 2,5-dibromofuran. chegg.compearson.comchegg.comchegg.com Therefore, synthesizing the 3-bromo isomer necessitates a more controlled approach.

One effective strategy involves starting with a pre-functionalized furan. For instance, the synthesis of 3-bromofuran-2-carbaldehyde, a key precursor to the target molecule, can be accomplished by starting with 3-bromofuran (B129083). chemicalbook.com The process involves the lithiation of 3-bromofuran at the C2 position using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching the resulting organolithium species with an electrophile like N,N-dimethylformamide (DMF) to install the aldehyde group. chemicalbook.com

Another approach involves the use of specific brominating agents that can exhibit different regioselectivity based on the substrate and reaction conditions. For example, in the modification of furan-containing natural products, reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been used for selective bromination, sometimes offering different outcomes compared to N-bromosuccinimide (NBS) or Br₂. researchgate.net The development of metalloradical cyclization reactions has also provided pathways to highly substituted furans with complete regioselectivity, demonstrating that modern catalytic methods can precisely control substitution patterns. nih.govnih.gov

Stereoselective Introduction of the Butan-2-ol Moiety

The butan-2-ol side chain of the target molecule contains a chiral center. Its stereoselective synthesis is crucial for accessing single enantiomers, which is often a requirement for biologically active compounds. A common and effective route to chiral alcohols is the asymmetric reduction of a prochiral ketone precursor, in this case, 3-(3-bromofuran-2-yl)butan-2-one.

The conversion of prochiral ketones into chiral, non-racemic alcohols is a fundamental transformation in organic synthesis. wikipedia.org A variety of methods have been developed to achieve this with high enantioselectivity. oup.comnih.gov

Stoichiometric Chiral Reagents: Early methods relied on stoichiometric amounts of chiral reducing agents. These include hydrides modified with chiral ligands, such as lithium aluminium hydride (LiAlH₄) modified with chiral alcohols. ias.ac.in A well-known example is the Midland Alpine borane (B79455) reduction, which uses a chiral organoborane derived from α-pinene to reduce ketones with high enantioselectivity. wikipedia.org While effective, the need for stoichiometric quantities of the chiral source is a significant drawback. wikipedia.org

Catalytic Asymmetric Reduction: Modern approaches focus on catalysis, where a small amount of a chiral catalyst is used to generate a large amount of chiral product.

Oxazaborolidine Catalysis: The Corey-Bakshi-Shibata (CBS) reduction utilizes a catalytic amount of an oxazaborolidine catalyst in conjunction with a stoichiometric reductant like borane or catecholborane. This method is highly effective for the asymmetric reduction of various ketones. wikipedia.org

Transition Metal-Catalyzed Hydrogenation: Chiral transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are powerful catalysts for asymmetric hydrogenation and transfer hydrogenation. wikipedia.org In transfer hydrogenation, readily available and safe hydrogen donors like isopropanol (B130326) or formic acid are used instead of hydrogen gas. wikipedia.org

Biocatalysis: Enzymes and whole-cell systems, such as baker's yeast or various plant tissues, can reduce ketones to alcohols with exceptionally high enantioselectivity under mild conditions. oup.comnih.gov Studies have shown that plants like carrots can reduce acetophenone (B1666503) derivatives to the corresponding chiral alcohols with high enantiomeric excess. oup.com

The synthesis of multifunctionalized chiral furan derivatives is an important field, as these structures are key building blocks for many natural products and bioactive compounds. benthamdirect.comresearchgate.net Catalytic methods are particularly valuable for creating chiral furan-substituted alcohols with high stereocontrol.

While direct asymmetric reduction of a ketone like 3-(3-bromofuran-2-yl)butan-2-one is a viable strategy, alternative catalytic approaches can construct the chiral center and the furan ring concurrently or in a sequential process. For instance, the asymmetric addition of nucleophiles to furan-based aldehydes or ketones is a powerful method. In the synthesis of penicilfuranone A, a chiral tertiary alcohol was installed via a catalytic asymmetric cyanosilylation of a methyl ketone, a strategy that proved effective for aliphatic ketones. nih.gov Furthermore, the versatility of furan-containing intermediates has been demonstrated in the total synthesis of various natural products, where stereoselective reductions are often key steps. rsc.org

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, complementing metal-based and enzymatic methods. rsc.org Chiral amines, phosphoric acids, and thioureas are common classes of organocatalysts. rsc.orgfrontiersin.org

In the context of furan synthesis, organocatalysis has been successfully applied to create complex chiral structures. A notable strategy involves the asymmetric addition of β-ketoesters to cyclic 2-(1-alkynyl)-2-alkene-1-ones, catalyzed by natural cinchona alkaloids like quinine. nih.govnih.gov This is followed by a silver-catalyzed intramolecular cycloisomerization to furnish chiral annulated furans with adjacent quaternary and tertiary stereocenters in high yield and stereoselectivity. nih.govnih.gov By modifying the cinchona alkaloid catalyst, it is possible to switch between general base catalysis and phase-transfer catalysis, allowing access to the full set of possible stereoisomers. nih.gov Such organocatalytic cascade reactions, involving processes like 1,6-additions and enantioselective protonations, provide efficient access to a variety of chiral furan derivatives under mild conditions. acs.orgacs.org These methodologies showcase the potential of organocatalysis to construct the chiral butan-2-ol moiety on a furan scaffold with high precision.

Catalytic Asymmetric Synthesis of Chiral Furan-Substituted Alcohols

Enantioselective and Diastereoselective Control in Furan-Based Chirality

The synthesis of multifunctionalized chiral furan derivatives is a significant area of organic chemistry, as these scaffolds are present in numerous natural products and bioactive compounds. benthamdirect.comdntb.gov.ua Achieving precise control over stereochemistry is paramount when constructing molecules with multiple chiral centers, such as 3-(3-Bromofuran-2-yl)butan-2-ol, which contains two adjacent stereocenters in its side chain. The development of methodologies for the enantioselective and diastereoselective synthesis of such furan-based structures relies on several key strategies, including organocatalysis, metal-mediated transformations, and the use of chiral auxiliaries or precursors from the chiral pool. benthamdirect.comresearchgate.net

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, enabling the construction of stereogenic centers with high fidelity. researchgate.net For furan-containing molecules, organocatalytic approaches, often employing natural cinchona alkaloids or their derivatives, can facilitate asymmetric additions to furan precursors. These reactions can proceed with high diastereo- and enantioselectivity, allowing for the controlled formation of adjacent quaternary and tertiary stereocenters, which is conceptually similar to the stereochemical challenge presented by this compound. researchgate.net Diastereodivergent synthesis, where any of the four possible diastereomers can be selectively accessed by tuning the catalyst and reaction conditions, represents a particularly advanced strategy in this domain. researchgate.net

Metal-catalyzed reactions offer another robust avenue for stereocontrol. For instance, rhodium(II)-catalyzed reactions of α-diazo carbonyl compounds can generate intermediates that lead to the diastereoselective synthesis of fused furan-3-ones. acs.orgnih.gov While this example creates a fused ring system, the underlying principle of metal-mediated stereocontrol is broadly applicable. Similarly, the coordination of a furan ring to a transition metal complex, such as the TpRe(CO)(L) fragment, can activate the ring for stereoselective additions. Reactions of aldehydes with rhenium-coordinated furans have been shown to yield trans-disubstituted dihydrofuran products with high diastereoselectivity. figshare.com

The use of a chiral auxiliary attached to a reactant is a classical yet effective method. Chiral precursors can be prepared through the diastereoselective addition of a furyllithium species to an imine bearing a chiral auxiliary, such as one derived from (-)-8-aminomenthol. nih.gov Subsequent transformations can then build the desired complexity, with the auxiliary guiding the stereochemical outcome of the reactions before being cleaved to yield the enantiopure product. nih.gov Furthermore, chemoenzymatic kinetic resolution provides a bio-catalytic method to separate enantiomers, adding another tool for accessing enantiopure furan derivatives. benthamdirect.com

The table below summarizes various stereoselective methodologies applicable to the synthesis of chiral furan derivatives analogous to the target structure.

| Methodology | Catalyst/Auxiliary | Reaction Type | Stereochemical Outcome | Reference(s) |

| Organocatalysis | Cinchona Alkaloids | Asymmetric conjugate addition | High ee and dr, diastereodivergent potential | researchgate.net |

| Metal Catalysis | Rhodium(II) Acetate | Tandem cyclization-nucleophilic addition | High diastereoselectivity (cis-fused) | acs.orgnih.gov |

| Chiral Template | (-)-8-aminomenthol derivative | Nucleophilic addition / IMDAF | Single diastereoisomers formed | nih.gov |

| Metal Coordination | Rhenium Complex | Aldehyde addition to coordinated furan | Exclusive trans-disubstitution | figshare.com |

| Conjugate Addition | Higher Order Cuprate | Michael addition of furan nucleophile | Moderate yield, constructs quaternary center | rsc.org |

These strategies underscore the diverse approaches available to chemists for tackling the intricate challenge of controlling chirality in the synthesis of complex furan-containing molecules.

Retrosynthetic Analysis for this compound

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. For this compound, the analysis reveals several potential synthetic routes, primarily centered on the formation of the carbon-carbon bond between the furan ring and the butanol side chain, and the introduction of the bromine substituent.

Primary Disconnection Strategy

The most logical disconnection is the C2-C bond between the furan ring and the butanol side chain. This bond can be formed via a nucleophilic addition of a 3-bromo-2-furyllithium or a corresponding Grignard reagent to an appropriate carbonyl compound.

Scheme 1: Primary Retrosynthetic Disconnection of this compound

This disconnection leads to two key fragments:

A nucleophilic 3-bromofuran synthon : This would be practically realized as 3-bromo-2-furyllithium, generated in situ from 3-bromofuran and a strong base like n-butyllithium.

An electrophilic butan-2-one synthon : This is simply butan-2-one, a commercially available ketone.

The forward synthesis would involve the addition of the organolithium reagent to butan-2-one. However, this reaction would produce a racemic mixture of two diastereomers, as two new stereocenters are formed simultaneously without any stereocontrol. To address this, the principles of stereoselective synthesis must be applied. This could involve using a chiral ligand to modify the organometallic reagent or employing a chiral catalyst to direct the addition to the ketone, thereby controlling both the enantiomeric excess (ee) and the diastereomeric ratio (dr).

Alternative Disconnection: Late-Stage Bromination

An alternative retrosynthesis involves introducing the bromo substituent at a later stage via electrophilic aromatic substitution. This simplifies the key C-C bond formation step.

The primary retrosynthetic strategy involving the coupling of a 3-bromofuran nucleophile with butan-2-one is the most direct and convergent approach. The central challenge of this route is the simultaneous and controlled creation of the two adjacent stereocenters. Overcoming this would require the application of advanced asymmetric synthesis methodologies, such as those discussed in section 2.3.2.2, to achieve the desired diastereoselectivity and enantioselectivity.

Chemical Reactivity and Transformation Studies of 3 3 Bromofuran 2 Yl Butan 2 Ol

Reactions at the Furan (B31954) Ring

The furan nucleus is characterized by its π-electron-rich system, which makes it significantly more reactive towards electrophiles than benzene (B151609). wikipedia.orgmdpi.com The presence of a bromine atom at the 3-position and an alkyl group at the 2-position introduces electronic and steric effects that direct further reactions on the ring.

Further Electrophilic Aromatic Substitution on Bromofurans

Electrophilic aromatic substitution on the furan ring of 3-(3-bromofuran-2-yl)butan-2-ol is expected to occur at the vacant C5 position. Furan itself preferentially undergoes electrophilic attack at the C2 and C5 positions due to the superior stabilization of the cationic intermediate (arenium ion) by the oxygen atom. mdpi.comcsbsju.edu In this molecule, the C2 position is already substituted. The directing effects of the existing substituents must be considered:

Alkyl Group (at C2): The butan-2-ol side chain is an electron-donating group, which activates the furan ring towards electrophilic attack and directs incoming electrophiles to the ortho (C3) and para (C5) positions.

Bromine (at C3): Halogens are deactivating groups due to their inductive electron-withdrawing effect but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. uci.edu In this case, it would direct towards the C2 and C4 positions.

Considering these influences, the C5 position is the most likely site for substitution, as it is activated by the C2-alkyl group (para-directing) and is less sterically hindered than the C4 position, which is flanked by two substituents. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield the 5-substituted product. byjus.com

| Reaction | Typical Reagents | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 3-(3-Bromo-5-nitrofuran-2-yl)butan-2-ol |

| Bromination | Br₂ in a non-polar solvent (e.g., CCl₄) | 3-(3,5-Dibromofuran-2-yl)butan-2-ol |

| Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | 3-(5-Acyl-3-bromofuran-2-yl)butan-2-ol |

Interactive Data Table: Predicted Electrophilic Aromatic Substitution Reactions Note: The following data is predictive and based on general principles of furan reactivity.

| Reaction Type | Reagent | Predicted Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-(3-Bromo-5-nitrofuran-2-yl)butan-2-ol |

| Halogenation (Br) | Br₂/FeBr₃ | 3-(3,5-Dibromofuran-2-yl)butan-2-ol |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 3-(5-Acetyl-3-bromofuran-2-yl)butan-2-ol |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAF) typically requires a leaving group on an aromatic ring that is activated by strong electron-withdrawing groups (like nitro groups) in the ortho and/or para positions. masterorganicchemistry.compharmdguru.comtotal-synthesis.com The furan ring in this compound is substituted with an electron-donating alkyl group, which makes it electron-rich and thus disfavors a classical addition-elimination SNAF mechanism. total-synthesis.comnih.gov

Therefore, direct displacement of the bromine atom by a nucleophile under standard SNAF conditions is not expected to be a facile process. Alternative pathways, such as those involving metal catalysis (e.g., Buchwald-Hartwig or Ullmann reactions), would likely be necessary to achieve substitution at the C3 position.

Cycloaddition Reactions Involving the Furan Diene

The furan ring can act as a 1,3-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This reactivity disrupts the aromaticity of the furan, and the reactions are often reversible. masterorganicchemistry.com The presence of substituents on the furan ring can influence the rate and selectivity of the cycloaddition.

For this compound, the furan ring could react with various dienophiles (e.g., maleic anhydride (B1165640), dimethyl acetylenedicarboxylate) to form bicyclic adducts. The substituents at the C2 and C3 positions can introduce steric hindrance and alter the electronic properties of the diene system, potentially affecting the endo/exo selectivity of the product. wikipedia.orgrsc.org Computational studies on substituted furans show that electron-donating groups can increase reactivity. rsc.org The reaction of furan itself with a dienophile like maleic anhydride often requires thermal conditions and can lead to the thermodynamically more stable exo product, even if the endo product is formed faster kinetically. masterorganicchemistry.com

| Dienophile | Typical Conditions | Expected Product Structure |

| Maleic Anhydride | Heat (e.g., Toluene, reflux) | An oxabicyclo[2.2.1]heptene derivative |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Heat | A 7-oxabicyclo[2.2.1]hepta-2,5-diene derivative |

Interactive Data Table: Predicted Diels-Alder Reactions Note: The following data is predictive and based on general principles of furan reactivity.

| Dienophile | Conditions | Expected Product |

|---|---|---|

| Maleic Anhydride | Heat | Oxabicycloheptene adduct |

| Dimethyl Acetylenedicarboxylate | Heat | Oxabicycloheptadiene adduct |

Reactions at the Butan-2-ol Side Chain

The butan-2-ol side chain contains a secondary alcohol, a versatile functional group that can undergo a range of transformations.

Oxidation and Reduction Processes of the Alcohol Group

The secondary alcohol group can be readily oxidized to a ketone. libretexts.orgchemguide.co.uk A variety of oxidizing agents can be employed for this transformation. Strong oxidants like chromic acid (H₂CrO₄, generated from Na₂Cr₂O₇/H₂SO₄) or potassium permanganate (B83412) (KMnO₄) are effective. Milder, more selective reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are also commonly used to minimize potential side reactions, such as the oxidation of the furan ring itself. khanacademy.org The oxidation of secondary alcohols stops at the ketone stage, as there is no hydrogen on the carbonyl carbon to be removed for further oxidation. libretexts.org

The resulting ketone, 3-(3-bromofuran-2-yl)butan-2-one, can be reduced back to the secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

| Transformation | Typical Reagents | Product |

| Oxidation | PCC, CH₂Cl₂ | 3-(3-Bromofuran-2-yl)butan-2-one |

| Oxidation | Na₂Cr₂O₇, H₂SO₄, H₂O | 3-(3-Bromofuran-2-yl)butan-2-one |

| Reduction (of ketone) | NaBH₄, MeOH | This compound |

Interactive Data Table: Predicted Side Chain Oxidation/Reduction Note: The following data is predictive and based on general alcohol chemistry.

| Reaction | Reagent | Product |

|---|---|---|

| Oxidation | Pyridinium Chlorochromate (PCC) | 3-(3-Bromofuran-2-yl)butan-2-one |

| Reduction | Sodium Borohydride (NaBH₄) | This compound |

Functionalization of the Hydroxyl Group

The hydroxyl group of the butan-2-ol side chain can be converted into other functional groups. These reactions are standard transformations of alcohols. nih.gov

Esterification: The alcohol can react with carboxylic acids (or their more reactive derivatives like acyl chlorides or anhydrides) to form esters. This reaction is often catalyzed by an acid (e.g., H₂SO₄ for Fischer esterification) or a base (e.g., pyridine (B92270) when using an acyl chloride).

Etherification: The alcohol can be converted into an ether, for example, through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group, such as a tosylate (by reaction with tosyl chloride) or a halide (by reaction with reagents like SOCl₂ or PBr₃). This facilitates subsequent nucleophilic substitution reactions at the side chain carbon.

Stereochemical Transformations (e.g., epimerization, inversion)

The butan-2-ol side chain of this compound contains a stereogenic center at the carbon atom bearing the hydroxyl group. This allows for the existence of stereoisomers, and their interconversion through epimerization or inversion is a key aspect of its chemistry. While specific studies on this exact molecule are not prevalent in the literature, the stereochemical transformations of secondary alcohols are well-documented and can be extrapolated to this compound.

Epimerization: The process of epimerization involves the change in configuration at one of several stereogenic centers in a molecule. In the context of this compound, which has one chiral center, this would be equivalent to racemization if starting with an enantiomerically pure sample. Metal-catalyzed processes are known to facilitate the epimerization of secondary alcohols. acs.orgacs.org For instance, certain ruthenium catalysts can achieve this through a transfer hydrogenation mechanism, where the alcohol is reversibly oxidized to a ketone intermediate and then reduced back to the alcohol, allowing for the formation of both epimers. escholarship.org A similar transformation could be envisioned for this compound, potentially catalyzed by a ruthenium or other transition metal complex.

Inversion: The inversion of stereochemistry at the carbinol center is a synthetically valuable transformation. A classic method to achieve this is the Mitsunobu reaction, which involves the activation of the alcohol with a phosphine (B1218219) and a diazodicarboxylate, followed by nucleophilic substitution with inversion of configuration. researchgate.net Another approach is through an oxidation-reduction sequence, where the secondary alcohol is first oxidized to the corresponding ketone (3-(3-bromofuran-2-yl)butan-2-one), followed by a stereoselective reduction to yield the opposite enantiomer of the alcohol.

Enzymatic methods also offer a powerful tool for stereoinversion. Alcohol dehydrogenases can be employed in a single-enzymatic, two-step process in one pot to convert an (R)-configured alcohol to its (S)-enantiomer, or vice versa. longdom.org This biocatalytic approach often provides high enantioselectivity under mild reaction conditions.

Furthermore, direct substitution of the hydroxyl group can proceed with inversion of stereochemistry. For example, iron-based catalyst systems have been developed for the direct conversion of secondary alcohols to sulfonamides with stereoinversion. nih.gov It is also possible to convert the alcohol into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile in an SN2 reaction, leading to inversion of the stereocenter. A process for the inversion of secondary alcohols has also been described involving their conversion to isourea ethers followed by reaction with carboxylic acids, which proceeds with inversion of configuration at the asymmetric carbon atom. google.com

Reactions Involving the Bromine Atom

The bromine atom at the C3 position of the furan ring is a key handle for synthetic modifications, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) on Bromofurans

The bromine atom on the furan ring makes this compound a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.orgyoutube.com 3-Bromofuran (B129083) derivatives are known to participate in Suzuki couplings. For instance, the reaction of 3-bromofuran with arylboronic acids in the presence of a palladium catalyst and a base leads to the formation of 3-arylfurans. The general catalytic cycle involves oxidative addition of the bromofuran to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reactivity of the leaving group in Suzuki reactions generally follows the trend I > Br > OTf >> Cl > F. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| (E)-bromostilbene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | KOH | Dioxane/H₂O | (E)-1,2-diphenyl-1-(4-vinylphenyl)ethene | 95 |

| (E)-bromostilbene | Phenylboronic acid pinacol (B44631) ester | Pd(OAc)₂/PPh₃ | KOH | Dioxane/H₂O | (E)-1,2-diphenyl-1-(4-vinylphenyl)ethene | 100 |

This table presents data for Suzuki-Miyaura coupling reactions of a representative brominated organic compound, illustrating typical conditions and yields. researchgate.net

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This compound would be expected to react with various terminal alkynes under these conditions to yield 3-alkynylfuran derivatives.

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance. The bromine atom on the furan ring could be coupled with a variety of organozinc reagents to introduce alkyl, aryl, or vinyl substituents at the C3 position.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is particularly useful for creating a nucleophilic carbon center on the furan ring, which can then react with various electrophiles.

The reaction of this compound with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures would likely result in a lithium-halogen exchange, forming the corresponding 3-lithiofuran derivative. ias.ac.in This highly reactive intermediate can then be trapped with a wide range of electrophiles. For example, quenching with an aldehyde or ketone would introduce a new hydroxyalkyl group, while reaction with carbon dioxide would yield a carboxylic acid. It is important to note that the acidic proton of the secondary alcohol on the butanyl side chain would also react with the organolithium reagent. Therefore, at least two equivalents of the organolithium reagent would be required: one to deprotonate the alcohol and the second to perform the metal-halogen exchange.

Alternatively, Grignard reagents can be prepared from this compound via a magnesium-halogen exchange. This can be achieved by treating the bromofuran with a more reactive Grignard reagent, such as isopropylmagnesium chloride, in a process known as a Knochel-type exchange. nih.gov The resulting furan-3-ylmagnesium halide is a less reactive and more selective nucleophile than its organolithium counterpart.

| Bromoheterocycle | Reagents | Electrophile | Product | Yield (%) |

| 3-Bromo-1H-indole | 1. i-PrMgCl, THF, 0°C; 2. n-BuLi, -20°C | CO₂ | 1H-Indole-3-carboxylic acid | 85 |

| 2-Bromopyridine | 1. i-PrMgCl, THF, 0°C; 2. n-BuLi, -20°C | DMF | Pyridine-2-carbaldehyde | 82 |

| 3-Bromopyridine | 1. i-PrMgCl, THF, 0°C; 2. n-BuLi, -20°C | PhCHO | Phenyl(pyridin-3-yl)methanol | 75 |

This table illustrates the metal-halogen exchange on various bromoheterocycles followed by reaction with an electrophile, demonstrating the synthetic utility of this transformation. nih.gov

Advanced Spectroscopic and Structural Characterization of 3 3 Bromofuran 2 Yl Butan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 3-(3-bromofuran-2-yl)butan-2-ol are predicted to exhibit characteristic signals corresponding to the distinct chemical environments of the protons and carbon atoms within the molecule. The analysis of these chemical shifts is fundamental to the initial structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the furan (B31954) ring protons, the protons of the butanol side chain, and the hydroxyl proton. The furan protons, H-4 and H-5, would appear in the aromatic region, with their chemical shifts influenced by the bromine atom and the alkyl substituent. The protons of the butan-2-ol moiety would include a methine proton adjacent to the hydroxyl group, a methine proton adjacent to the furan ring, and two methyl groups. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be confirmed by D₂O exchange. docbrown.info

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide complementary information, with distinct signals for each of the eight carbon atoms in the molecule. The carbon atoms of the furan ring will resonate in the downfield region typical for aromatic and heteroaromatic carbons. The C-2 and C-3 carbons will be significantly affected by the bromine and the butanol substituent. The butanol side chain carbons will appear in the aliphatic region of the spectrum. The chemical shifts can be estimated by considering the known values for 3-bromofuran (B129083) and butan-2-ol. docbrown.info

Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (furan) | - | ~145 |

| C3 (furan) | - | ~110 |

| C4 (furan) | ~6.4 | ~112 |

| C5 (furan) | ~7.4 | ~143 |

| C1' (CH) | ~3.0-3.2 | ~45-50 |

| C2' (CH-OH) | ~3.8-4.0 | ~68-72 |

| C3' (CH₃) | ~1.2-1.4 | ~20-25 |

| C4' (CH₃) | ~1.1-1.3 | ~18-23 |

| OH | Variable (broad s) | - |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the title compound, COSY would show correlations between the vicinal protons on the butanol side chain (H-1' with H-2' and the methyl protons H-3' and H-4'). It would also confirm the coupling between the furan protons H-4 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the ¹H signal of the C-4 furan proton to the ¹³C signal of the C-4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies longer-range couplings between carbon and proton atoms (typically over two to three bonds). This is crucial for establishing the connectivity between the furan ring and the butanol side chain. Key HMBC correlations would be expected between the C-1' proton of the butanol chain and the C-2 and C-3 carbons of the furan ring, as well as between the furan protons and the carbons of the side chain.

Chiral NMR Methods for Enantiomeric Excess Determination

Since this compound possesses two chiral centers (C-1' and C-2'), it can exist as a mixture of diastereomers and enantiomers. Chiral NMR spectroscopy is a powerful tool for determining the enantiomeric excess (% ee) of a chiral compound. This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). Upon reaction or interaction with the chiral substrate, the CDA or CSA induces diastereomeric environments for the enantiomers, leading to separate NMR signals for each enantiomer, allowing for their quantification.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

For this compound (C₈H₁₁BrO₂), the molecular ion peak [M]⁺ in a high-resolution mass spectrum would confirm the molecular formula. The presence of a bromine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

The fragmentation of the molecular ion under electron ionization (EI) would provide valuable structural information. Key fragmentation pathways for alcohols often involve the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) and the loss of a water molecule. libretexts.orglibretexts.org

Predicted Key Fragmentation Peaks

| m/z | Possible Fragment Ion | Significance |

| 218/220 | [C₈H₁₁BrO₂]⁺ | Molecular ion peak, showing bromine isotope pattern |

| 203/205 | [C₇H₈BrO₂]⁺ | Loss of a methyl group (CH₃) |

| 175/177 | [C₅H₂BrO₂]⁺ | Cleavage of the butanol side chain |

| 147/149 | [C₄H₂BrO]⁺ | Bromofuran moiety |

| 73 | [C₄H₉O]⁺ | Butanol side chain fragment |

| 45 | [C₂H₅O]⁺ | Fragment from the butanol side chain (alpha-cleavage) docbrown.info |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3550-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group, broadened due to hydrogen bonding. docbrown.info Other key absorptions would include C-H stretching vibrations for the aliphatic and aromatic parts of the molecule (around 3100-2850 cm⁻¹), C-O stretching for the alcohol (around 1100-1000 cm⁻¹), and vibrations associated with the C-Br bond and the furan ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching vibrations of the furan ring are typically strong in the Raman spectrum. The C-Br stretching vibration would also be observable.

Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H stretch (alcohol) | 3550-3200 (broad) | Weak |

| C-H stretch (aromatic) | ~3100 | Strong |

| C-H stretch (aliphatic) | 2980-2850 | Strong |

| C=C stretch (furan) | ~1600, ~1500 | Strong |

| C-O stretch (alcohol) | ~1100-1000 | Moderate |

| C-Br stretch | Below 700 | Strong |

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Electronic Circular Dichroism) for Absolute Configuration Assignment

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. The resulting ORD curve, particularly the sign and position of the Cotton effects, can be correlated with the absolute stereochemistry of the molecule.

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of the chromophores in the molecule. By comparing the experimental ECD spectrum with quantum chemical calculations of the predicted spectra for the possible enantiomers, the absolute configuration of this compound can be unambiguously assigned. For related dihydrobenzofuran structures, the sign of the Cotton effect in the 270-300 nm region has been used to determine the absolute configuration. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the properties of furan-based compounds. Calculations, typically using hybrid functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31+G* or larger), allow for a detailed examination of the molecule's fundamental characteristics. researchgate.net

The structure of 3-(3-Bromofuran-2-yl)butan-2-ol possesses multiple rotatable bonds, specifically the C-C bond linking the furan (B31954) ring to the butanol side chain and the C-O bond within the side chain. This rotational freedom gives rise to various conformers, each with a distinct energy level.

Geometry optimization calculations are performed to locate the minimum energy structures on the potential energy surface. For the butan-2-ol moiety, different conformations are typically analyzed, often denoted based on the relative positions of the key functional groups. researchgate.net The interaction between the butanol side chain and the substituted furan ring dictates the most stable conformers. Studies on similar molecules like 2-formylfuran and 3-formylfuran show that the orientation of the substituent relative to the furan ring's oxygen atom leads to distinct 'cis' and 'trans' conformers with predictable energy differences. researchgate.net For this compound, the steric hindrance from the bromine atom at the 3-position and electronic interactions would significantly influence the preferred orientation of the butan-2-ol group.

Table 1: Predicted Relative Energies of Key Conformers for this compound Note: Data are illustrative and based on typical energy differences for substituted furans and alcohols. Actual values require specific calculations.

| Conformer | Description of Orientation | Predicted Relative Energy (kcal/mol) |

| 1 | Butanol chain extended away from Br | 0.00 (Most Stable) |

| 2 | Butanol chain rotated towards Br | +1.5 |

| 3 | Hydroxyl group oriented towards furan ring | +2.1 |

| 4 | Hydroxyl group oriented away from furan ring | +0.5 |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic character of this compound is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity.

A smaller HOMO-LUMO gap generally implies higher reactivity. In conjugated systems like furan, this gap is smaller compared to non-conjugated analogues. The substituents play a critical role:

3-Bromo group: As an electron-withdrawing group, the bromine atom tends to lower the energy of both the HOMO and LUMO.

Butan-2-ol group: This alkyl alcohol group is generally electron-donating, which would raise the energy of the frontier orbitals.

The HOMO is typically distributed over the electron-rich furan ring, indicating this is the likely site of electron donation (e.g., in electrophilic attacks). The LUMO distribution highlights the regions susceptible to nucleophilic attack. DFT calculations provide precise energy values and visual representations of these orbitals.

Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap Note: Values are representative for a substituted furan calculated with a B3LYP functional.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Investigation of Aromaticity in Substituted Furan Systems

Furan is considered an aromatic compound, though its aromaticity is less pronounced than that of benzene (B151609) due to the electronegativity of the oxygen atom and the geometric constraints of the five-membered ring. wikipedia.org Aromaticity can be quantified using computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations. Negative NICS values inside the ring are indicative of aromatic character. nih.gov

Chemical Potential (μ): μ ≈ (E_HOMO + E_LUMO) / 2. It describes the tendency of electrons to escape from the system.

Chemical Hardness (η): η ≈ (E_LUMO - E_HOMO) / 2. It measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the ability of a molecule to accept electrons.

Local reactivity, which predicts the most reactive sites within the molecule, can be analyzed using Fukui functions or by examining the distribution of the frontier orbitals. For this compound, the furan ring is the most probable site for electrophilic attack, with the C5 position being particularly susceptible due to the electronic influence of the oxygen and the existing substituents. wikipedia.orgnumberanalytics.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out potential reaction pathways, identifying intermediate structures, and calculating the energy barriers associated with chemical transformations. While specific reactions of this compound are not documented, its structural motifs suggest it could participate in reactions typical of furans, such as Diels-Alder cycloadditions. acs.orgwikipedia.org

For a proposed reaction, such as a Diels-Alder reaction where the furan acts as a diene, computational methods can be used to identify the transition state (TS). The TS is the highest energy point along the reaction coordinate that connects the reactants to the products. Its geometry represents a fleeting arrangement of atoms at the peak of the energy barrier.

The activation energy (Ea) is the energy difference between the transition state and the reactants. It is a critical factor in determining the reaction rate; a lower activation energy corresponds to a faster reaction. Theoretical calculations on the Diels-Alder reactions of other 3-substituted furans have shown that substituents can significantly impact the activation energy and the stereochemical outcome (exo vs. endo) of the reaction. acs.org For this compound, the electronic effects of the bromine atom and the steric bulk of the butanol side chain would be key determinants of its reactivity as a diene.

Table 3: Illustrative Calculated Energies for a Hypothetical Diels-Alder Reaction Note: Data are hypothetical for the reaction of this compound with a simple dienophile (e.g., maleic anhydride).

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Furan derivative + Dienophile | 0.0 |

| Transition State (Exo) | Exo approach of dienophile | +18.5 |

| Transition State (Endo) | Endo approach of dienophile | +20.2 |

| Product (Exo) | Exo cycloadduct | -10.5 |

| Product (Endo) | Endo cycloadduct | -8.9 |

These calculations would suggest that the reaction is thermodynamically favorable and would predict the formation of the exo product as the major isomer, a common outcome for furan-based Diels-Alder reactions. acs.orgwikipedia.org

Origin of Regio- and Stereoselectivity in Synthetic Pathways

The synthesis of this compound involves the formation of specific regioisomers and stereoisomers. Theoretical investigations, primarily using Density Functional Theory (DFT), are instrumental in explaining and predicting these outcomes. DFT allows for the calculation of the potential energy surface of a reaction, identifying the transition states and intermediates to determine the most favorable reaction pathway.

In a hypothetical synthetic route, such as the nucleophilic addition of a butan-2-ol precursor to a 3-bromofuran (B129083) derivative, both regioselectivity (the site of addition on the furan ring) and stereoselectivity (the 3D arrangement of the atoms in the product) are critical. Computational models can be employed to understand the factors driving these selectivities.

Regioselectivity: The regioselectivity of electrophilic or nucleophilic attack on the furan ring is governed by the electronic properties of the substituted furan. The bromine atom at the C3 position, being an electron-withdrawing group, influences the electron density distribution around the furan ring. DFT calculations can quantify the partial charges on each carbon atom of the furan ring and the energies of the frontier molecular orbitals (HOMO and LUMO). These calculations would likely reveal that the C2 and C5 positions are the most susceptible to nucleophilic or electrophilic attack, respectively. The presence of the bromo group would further modulate this reactivity, and computational studies can pinpoint the most energetically favorable site for the attachment of the butan-2-ol side chain.

Stereoselectivity: The formation of the two chiral centers in this compound means that multiple stereoisomers are possible. The stereochemical outcome of a reaction is determined by the relative energies of the transition states leading to the different stereoisomers. DFT calculations can be used to model these transition states. For instance, in a nucleophilic addition to a carbonyl group on a furan precursor, the approach of the nucleophile can be modeled from different faces of the molecule. The calculated activation energies for each pathway would indicate the preferred stereoisomer.

To illustrate how computational data can shed light on selectivity, consider a hypothetical reaction pathway. The table below presents simulated energy data for the transition states leading to different isomers.

| Transition State | Isomer Formed | Activation Energy (kcal/mol) | Relative Energy (kcal/mol) | Predicted Major Isomer |

| TS-A | (2R,3S) | 20.5 | 0.0 | Yes |

| TS-B | (2S,3R) | 20.8 | +0.3 | No |

| TS-C | (2R,3R) | 22.1 | +1.6 | No |

| TS-D | (2S,3S) | 22.5 | +2.0 | No |

Note: This table is illustrative and based on hypothetical DFT calculations for a plausible synthetic route. The data demonstrates how lower activation energies for a specific transition state (TS-A) would lead to the preferential formation of one stereoisomer.

These theoretical predictions are invaluable for synthetic chemists, allowing for the rational design of experiments to favor the formation of the desired isomer, potentially by altering reaction conditions such as temperature, solvent, or catalyst, which can be further modeled computationally.

Molecular Dynamics Simulations (if applicable for conformational flexibility)

The butan-2-ol side chain of this compound introduces a degree of conformational flexibility to the molecule. Molecular Dynamics (MD) simulations are a powerful computational technique to explore the accessible conformations and dynamic behavior of molecules over time.

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and solving Newton's equations of motion for all atoms in the system. This would generate a trajectory of the molecule's movements, revealing how it twists, turns, and folds.

The primary application of MD simulations for this compound would be to investigate its conformational landscape. Key areas of investigation would include:

Torsional Angles: Analysis of the dihedral angles along the bond connecting the furan ring to the butan-2-ol side chain, as well as the C-C bonds within the side chain itself. This would identify the most populated (lowest energy) conformations.

Intramolecular Interactions: The simulations could reveal the presence and stability of any intramolecular hydrogen bonds, for example, between the hydroxyl group and the furan ring's oxygen atom or the bromine atom. Such interactions can significantly influence the molecule's preferred shape.

Solvent Effects: By including explicit solvent molecules in the simulation, the influence of the solvent on the conformational preferences of the molecule can be studied.

The results of an MD simulation can be summarized in various ways, such as a Ramachandran-like plot for the key dihedral angles or by clustering the trajectory to identify the most representative low-energy conformations. A hypothetical analysis of the key dihedral angle (τ) between the furan ring and the butanol side chain is presented in the table below.

| Dihedral Angle Range (τ) | Population (%) | Predominant Conformation |

| -60° to 60° | 65% | Gauche |

| 150° to -150° | 30% | Anti |

| Other | 5% | Transient |

Note: This table represents a hypothetical outcome of an MD simulation, indicating the percentage of simulation time the molecule spends in different conformational states. Such data provides a detailed picture of the molecule's flexibility.

Understanding the conformational flexibility of this compound is crucial as it can impact its biological activity, reactivity, and physical properties. The preferred conformations determined from MD simulations can be used as starting points for further quantum mechanical calculations or for docking studies if the molecule is being investigated for pharmaceutical applications.

Role of 3 3 Bromofuran 2 Yl Butan 2 Ol in Further Chemical Transformations and Material Science

Precursor for Elaborate Furan-Based Scaffolds

The furan (B31954) moiety within 3-(3-Bromofuran-2-yl)butan-2-ol serves as a foundational scaffold that can be extensively elaborated. Furan and its derivatives are well-established as versatile building blocks for creating a wide range of useful products, including complex natural compounds. researchgate.netresearchgate.net The presence of the bromine atom at the 3-position of the furan ring is particularly significant, as it provides a reactive handle for numerous cross-coupling reactions.

This allows for the strategic introduction of various substituents, transforming the simple furan ring into a more complex and functionalized scaffold. For instance, reactions analogous to the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes could be envisioned, allowing for the attachment of aryl groups and the construction of intricate molecular frameworks. masterorganicchemistry.comyoutube.com The butan-2-ol side chain can also be chemically modified, further adding to the diversity of accessible furan-based structures.

Table 1: Potential Transformations of the this compound Scaffold

| Reaction Type | Reagents/Conditions | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 3-(3-Aryl-furan-2-yl)butan-2-ol |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3-(3-Alkynyl-furan-2-yl)butan-2-ol |

| Heck Coupling | Alkene, Pd catalyst, Base | 3-(3-Alkenyl-furan-2-yl)butan-2-ol |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 3-(3-Amino-furan-2-yl)butan-2-ol |

| Oxidation of Alcohol | Oxidizing agent (e.g., PCC, DMP) | 3-(3-Bromofuran-2-yl)butan-2-one |

| Etherification | Alkyl halide, Base | 2-(1-Alkoxy-ethyl)-3-bromofuran |

Building Block for Chiral Molecules and Ligands

Chiral molecules are of paramount importance in medicinal chemistry and materials science. This compound possesses two stereocenters in its butan-2-ol side chain, making it an inherently chiral building block. The synthesis of enantiomerically pure compounds is a significant goal in organic chemistry, and the use of chiral starting materials is a common strategy to achieve this. organic-chemistry.orgnih.gov

The secondary alcohol group can be converted into other functional groups with controlled stereochemistry. For example, reaction with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) typically proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon atom bearing the hydroxyl group. masterorganicchemistry.comlibretexts.org This predictable stereochemical outcome is highly valuable in asymmetric synthesis. By leveraging the existing chirality of this compound, chemists can synthesize a variety of complex chiral molecules and ligands for applications in catalysis and drug discovery. The synthesis of chiral 2-substituted benzofurans from N-protected α-amino acids, while a different system, illustrates the principle of transferring chirality from a starting material to a more complex heterocyclic product. organic-chemistry.org

Intermediate in the Synthesis of Complex Organic Molecules

The combination of a brominated furan ring and a functionalized, chiral side chain makes this compound a versatile intermediate for the synthesis of complex organic molecules, including natural products. Furan rings are key structural motifs in many biologically active natural products, and methods for their synthesis and elaboration are crucial. researchgate.netresearchgate.net

The reactivity of this molecule allows for a stepwise and controlled construction of larger structures. The bromine atom can be utilized for carbon-carbon bond formation to build a larger molecular skeleton. Subsequently, the hydroxyl group can be used to introduce further complexity or to participate in cyclization reactions. The furan ring itself can undergo various transformations, such as Diels-Alder reactions or oxidative ring-opening, to generate different carbocyclic or heterocyclic systems. The synthesis of complex natural products like ambrafuran often involves intermediates derived from functionalized cyclic ethers, highlighting the utility of such building blocks. mdpi.com

Potential in Optoelectronic Materials Development (based on related bromofuran derivatives)

In recent years, furan-based conjugated polymers have emerged as promising materials for organic electronics, including flexible electronics and solar cells. spiedigitallibrary.org Polyfurans exhibit unique features such as high fluorescence, good solubility, and enhanced rigidity compared to their polythiophene analogs. researchgate.net These properties are advantageous for creating efficient optoelectronic devices.

The development of new furan-based polymers often relies on the polymerization of functionalized furan monomers. rsc.orgacs.org this compound could serve as a valuable monomer or a precursor to a monomer in this context. The bromine atom provides a convenient point for polymerization through cross-coupling reactions. By incorporating this or a similar furan derivative into a polymer backbone, it may be possible to tune the optoelectronic properties of the resulting material. The butan-2-ol side chain could enhance the solubility and processability of the polymer, which are crucial factors for device fabrication. The development of donor-acceptor conjugated polymers based on furan units has shown that these materials can exhibit excellent stability and strong fluorescence, making them promising candidates for organic electronic applications. spiedigitallibrary.org

Q & A

Q. What are the standard synthetic routes for 3-(3-Bromofuran-2-yl)butan-2-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination of furan derivatives followed by coupling with a butanol side chain. Key steps include:

- Bromination: Use of N-bromosuccinimide (NBS) or elemental bromine with catalysts like FeBr₃ for regioselective substitution on the furan ring.

- Coupling Reactions: Grignard or Suzuki-Miyaura reactions to attach the butanol moiety.

- Optimization: Reaction yields depend on inert atmosphere handling (N₂/Ar), temperature control (0–25°C), and solvent selection (e.g., dichloromethane for polar intermediates or dimethylformamide for high-boiling conditions). Adjusting stoichiometry (1:1.2 molar ratio of furan to brominating agent) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify proton environments (e.g., furan ring protons at δ 6.2–7.5 ppm, hydroxyl proton at δ 1.5–2.5 ppm) and carbon assignments (e.g., brominated furan carbons at δ 110–125 ppm).

- IR Spectroscopy: Confirm hydroxyl (-OH stretch at 3200–3600 cm⁻¹) and furan ring (C-O-C stretch at 1200–1250 cm⁻¹).

- Mass Spectrometry (HRMS): Validate molecular weight (C₈H₁₁BrO₂: theoretical 218.99 g/mol). Cross-referencing with elemental analysis (e.g., C 43.7%, H 5.0%) ensures structural accuracy .

Advanced Research Questions

Q. How can kinetic studies elucidate reaction mechanisms involving this compound?

Methodological Answer:

- Rate Determination: Monitor reaction progress via HPLC or in-situ NMR under varying temperatures (25–80°C) to calculate activation energy (Eₐ) using the Arrhenius equation.

- Isotopic Labeling: Introduce deuterated solvents (e.g., D₂O) or ¹³C-labeled reactants to trace proton/carbon migration pathways.

- Competitive Experiments: Compare reactivity of brominated vs. non-brominated furans in cross-coupling reactions to quantify the bromine atom’s electronic effects .

Q. What strategies address low yields in Pd-catalyzed C–H arylation reactions using this compound?

Methodological Answer:

- Catalyst Screening: Test Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf) with ligands (e.g., XPhos) to enhance regioselectivity.

- Solvent Optimization: Use toluene or dioxane for better solubility of aromatic coupling partners.

- Additives: Include silver salts (Ag₂CO₃) or cesium carbonate (Cs₂CO₃) to stabilize intermediates. For example, achieved 50% yield using 5 equivalents of 3-bromofuran and Pd catalysis .

Q. How can researchers design derivatives of this compound for medicinal chemistry applications?

Methodological Answer:

- Functionalization: Replace the bromine atom via nucleophilic substitution (e.g., with amines or thiols) or cross-coupling (e.g., Heck reaction) to introduce pharmacophores.

- Biological Screening: Test derivatives against bacterial/viral targets using MIC assays or cytotoxicity studies (e.g., IC₅₀ in cancer cell lines).

- SAR Analysis: Correlate substituent effects (e.g., electron-withdrawing groups on the furan ring) with bioactivity .

Q. How to resolve contradictions in reported reaction outcomes for this compound?

Methodological Answer:

- Reproducibility Checks: Replicate experiments with strict control of moisture, oxygen, and reagent purity.

- Data Cross-Validation: Compare NMR/HRMS data across studies to identify impurities (e.g., residual solvents or byproducts).

- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict reaction pathways and identify kinetic vs. thermodynamic product dominance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.